molecular formula C67H74N6O18S2 B1261959 Pivampicillin pamoate CAS No. 39030-72-3

Pivampicillin pamoate

Cat. No.: B1261959
CAS No.: 39030-72-3
M. Wt: 1315.5 g/mol
InChI Key: RYPIBFIQHKWKBM-WDPVPZODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pivampicillin pamoate is synthesized by esterifying ampicillin with pivalic acid. The reaction involves the use of pivaloyloxymethyl chloride and ampicillin in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Pivampicillin pamoate undergoes hydrolysis in the body to release the active drug, ampicillin, along with pivalic acid and formaldehyde . The hydrolysis is catalyzed by non-specific esterases present in most body tissues.

Common Reagents and Conditions:

    Hydrolysis: Water and esterases.

    Esterification: Pivaloyloxymethyl chloride, ampicillin, triethylamine, dichloromethane.

Major Products:

Mechanism of Action

Pivampicillin pamoate is a prodrug that is converted to ampicillin in the body. Ampicillin exerts its bactericidal action by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Uniqueness: Pivampicillin pamoate is unique due to its specific esterification with pivalic acid, which significantly enhances its lipophilicity and oral bioavailability compared to other ampicillin prodrugs . This makes it particularly effective for oral administration, providing a convenient and efficient treatment option for bacterial infections.

Properties

CAS No.

39030-72-3

Molecular Formula

C67H74N6O18S2

Molecular Weight

1315.5 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C23H16O6.2C22H29N3O6S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t;2*13-,14-,15+,18-/m.11/s1

InChI Key

RYPIBFIQHKWKBM-WDPVPZODSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

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